

Spectroscopic Profile of 2,3-Thiophenedicarboxaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Thiophenedicarboxaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Thiophenedicarboxaldehyde**, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development and material science, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

While comprehensive, experimentally verified spectroscopic data for **2,3-Thiophenedicarboxaldehyde** is not readily available in public spectral databases, this guide presents the expected spectral characteristics based on its structure and available data for isomeric and related compounds. The data is organized into tables for clarity and comparative analysis.

Note: The following tables are predictive and based on general spectroscopic principles and data from similar compounds. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Spectral Data for 2,3-Thiophenedicarboxaldehyde

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.0 - 10.5	Singlet	Aldehyde proton (CHO at C2)
~9.8 - 10.2	Singlet	Aldehyde proton (CHO at C3)
~7.5 - 7.8	Doublet	Thiophene ring proton (H5)
~7.2 - 7.5	Doublet	Thiophene ring proton (H4)

Table 2: Predicted ^{13}C NMR Spectral Data for 2,3-Thiophenedicarboxaldehyde

Chemical Shift (δ) ppm	Assignment
~185 - 195	Aldehyde carbon (C=O at C2)
~180 - 190	Aldehyde carbon (C=O at C3)
~140 - 150	Thiophene ring carbon (C2)
~135 - 145	Thiophene ring carbon (C3)
~130 - 135	Thiophene ring carbon (C5)
~125 - 130	Thiophene ring carbon (C4)

Table 3: Predicted Key IR Absorption Bands for 2,3-Thiophenedicarboxaldehyde

Wavenumber (cm^{-1})	Intensity	Assignment
~3100 - 3000	Medium	C-H stretching (thiophene ring)
~2850 - 2750	Medium	C-H stretching (aldehyde)
~1700 - 1670	Strong	C=O stretching (aldehyde)
~1550 - 1400	Medium	C=C stretching (thiophene ring)

Table 4: Predicted Mass Spectrometry Data for 2,3-Thiophenedicarboxaldehyde

m/z	Relative Intensity (%)	Assignment
140	High	[M] ⁺ (Molecular Ion)
139	High	[M-H] ⁺
112	Medium	[M-CO] ⁺
111	High	[M-CHO] ⁺
83	Medium	[M-CHO, -CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2,3-Thiophenedicarboxaldehyde** would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts would be referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

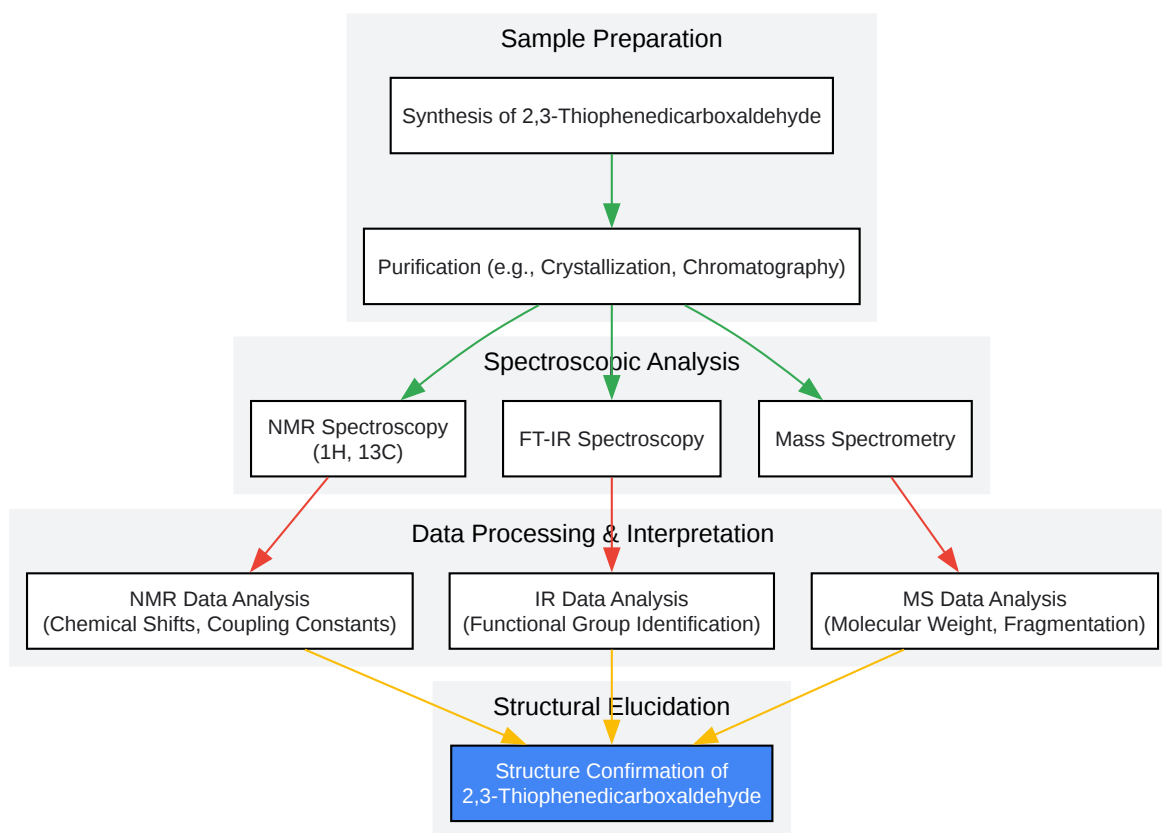
The FT-IR spectrum would be obtained using a Fourier-transform infrared spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum would be recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The solid sample would be introduced into the ion source, and the mass spectrum would be recorded over a mass range of m/z 50-500.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2,3-Thiophenedicarboxaldehyde**.



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Caption: Workflow for Spectroscopic Characterization.

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References

- 1. chemimpex.com [chemimpex.com]
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